molecular formula C10H17NO4 B2845319 Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate CAS No. 344884-10-2

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B2845319
CAS No.: 344884-10-2
M. Wt: 215.249
InChI Key: NYYVBJAPYGKIEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves the use of lithium aluminium tetrahydride in tetrahydrofuran at -40 - 20℃ . The reaction was warmed to room temperature and stirred for 1 hour, then cooled to 0°C and quenched by sequential addition of water, sodium hydroxide, and then water .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . The InChI Key is BCPPNDHZUPIXJM-MRVPVSSYSA-N .


Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is classified as very soluble .

Scientific Research Applications

Metabolism and Enzymatic Reactions

  • Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, as part of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, has been studied for its metabolism in human liver microsomes. This compound undergoes metabolism by recombinant human cytochrome P450s: CYP3A4, CYP3A5, and CYP2C8. The metabolization involves oxidation of the tert-butyl moiety and other pathways, leading to various metabolites, some of which result from C-demethylation of the tert-butyl group (Prakash et al., 2008).
  • Another study on LC15-0133, a dipeptidyl peptidase-4 inhibitor, involving tert-butyl moiety, indicated the formation of C-demethylated metabolites in rat liver microsomes, suggesting a role in drug metabolism (Yoo et al., 2008).

Synthesis and Characterization

  • Research involving the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate utilized tert-butyl 4-oxopiperidine-1-carboxylate. These compounds show intramolecular hydrogen bonding, which is crucial for their molecular structure and potential applications in organic chemistry (Çolak et al., 2021).

Therapeutic Applications

  • The compound (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, involving tert-butyl moiety, represents an all-cis trisubstituted pyrrolidin-2-one, indicating its significance in the development of therapeutic compounds (Weber et al., 1995).

Chemical Reactions

  • Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, related to the tert-butyl moiety, has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids, highlighting its utility in chemical synthesis (Wustrow & Wise, 1991).

Mechanism of Action

The mechanism of action of Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is not well-understood. More research is needed to elucidate this aspect .

Safety and Hazards

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and ensuring good ventilation of the work station .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVBJAPYGKIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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